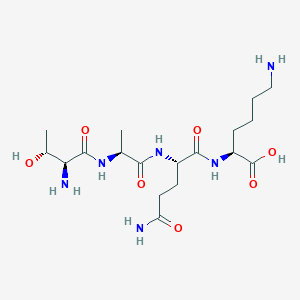
L-Threonyl-L-alanyl-L-glutaminyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Threonyl-L-alanyl-L-glutaminyl-L-lysine is a tetrapeptide composed of four amino acids: threonine, alanine, glutamine, and lysine. This compound is part of a larger class of peptides that play crucial roles in various biological processes. Peptides like this compound are often studied for their potential therapeutic applications and their role in cellular functions.
準備方法
Synthetic Routes and Reaction Conditions
L-Threonyl-L-alanyl-L-glutaminyl-L-lysine is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is carefully monitored to ensure high purity and yield, which is crucial for its biological applications.
化学反応の分析
Types of Reactions
L-Threonyl-L-alanyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Peptide bonds can be reduced under specific conditions, although this is less common.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in modified peptides with altered biological activity.
科学的研究の応用
L-Threonyl-L-alanyl-L-glutaminyl-L-lysine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.
Industry: Utilized in the development of new materials and as a standard in analytical techniques.
作用機序
The mechanism of action of L-Threonyl-L-alanyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate cellular pathways by binding to these targets, leading to changes in cellular functions. For example, it may influence protein synthesis, cell signaling, or metabolic processes.
類似化合物との比較
Similar Compounds
- L-Threonyl-L-alanyl-L-glutaminyl-L-arginine
- L-Threonyl-L-alanyl-L-glutaminyl-L-phenylalanine
- L-Threonyl-L-alanyl-L-glutaminyl-L-serine
Uniqueness
L-Threonyl-L-alanyl-L-glutaminyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct biological properties. Compared to similar compounds, it may have different binding affinities, stability, and therapeutic potential. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
798540-43-9 |
|---|---|
分子式 |
C18H34N6O7 |
分子量 |
446.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H34N6O7/c1-9(22-17(29)14(21)10(2)25)15(27)23-11(6-7-13(20)26)16(28)24-12(18(30)31)5-3-4-8-19/h9-12,14,25H,3-8,19,21H2,1-2H3,(H2,20,26)(H,22,29)(H,23,27)(H,24,28)(H,30,31)/t9-,10+,11-,12-,14-/m0/s1 |
InChIキー |
DIWXBAWFJFNPLV-ZUDIRPEPSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
正規SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
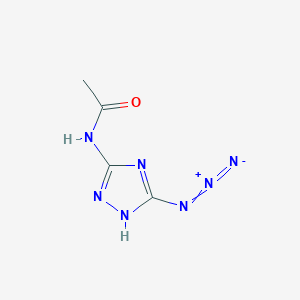
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
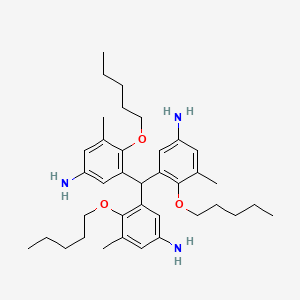
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
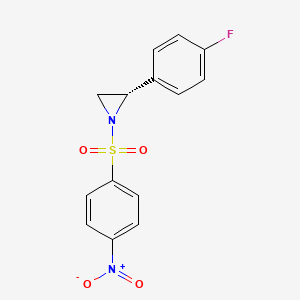
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
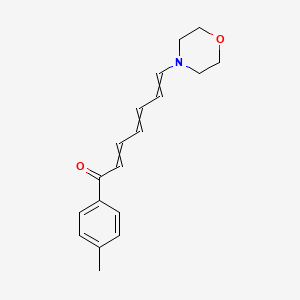
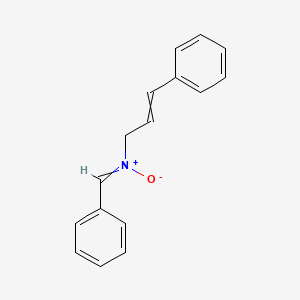
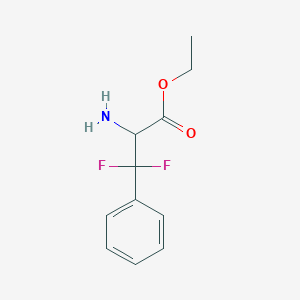
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)
